Ethyl 5-amino-4,6-dichloronicotinate

Analytical Chemistry Quality Control Procurement Specifications

Researchers requiring the precise 5-amino-4,6-dichloro substitution pattern on a nicotinate scaffold for kinase inhibitor, agrochemical, or MR antagonist programs face limited sourcing options for this specific regioisomer. This compound provides the essential 5-amino handle for amide, urea, and sulfonamide library synthesis, a functionality absent in common analogs like Ethyl 4,6-dichloronicotinate. · Enables direct derivatization at the 5-position, eliminating de novo amino installation. · 4- and 6-chloro substituents modulate electronic properties and metabolic stability. · 98%+ purity ensures high coupling efficiency for bioconjugation and fluorescent probe assembly.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06 g/mol
CAS No. 154012-16-5
Cat. No. B175190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4,6-dichloronicotinate
CAS154012-16-5
SynonymsEthyl 5-amino-4,6-dichloronicotinate
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C(=C1Cl)N)Cl
InChIInChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2,11H2,1H3
InChIKeyORXJGLJHMZMKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-amino-4,6-dichloronicotinate: Key Identifiers


Ethyl 5-amino-4,6-dichloronicotinate (CAS 154012-16-5) is a polysubstituted pyridine derivative characterized by a 3-carboxylate ethyl ester, 4- and 6-position chloro substituents, and a 5-position amino group, with a molecular formula of C₈H₈Cl₂N₂O₂ and a molecular weight of 235.07 g/mol [1]. It is a white crystalline solid with a melting point of 75–77°C, a predicted boiling point of 343.9±37.0°C, and a predicted density of 1.440±0.06 g/cm³, and is typically stored at 2–8°C . As a key intermediate in medicinal and agrochemical synthesis, it serves as a building block for more complex molecules, with its dichloro and amino substituents enabling diverse downstream functionalization via nucleophilic substitution, coupling, and condensation reactions .

1

Synthetic building block for nucleophilic substitution, coupling, and condensation

2

5-NH₂ enables diazotization, amide formation, and sulfonylation

3

4,6-Cl activate the ring for late-stage functionalization

Ethyl 5-amino-4,6-dichloronicotinate: Substitution Risks


The 5-amino-4,6-dichloro substitution pattern on the nicotinate scaffold confers a unique profile of electronic effects, steric hindrance, and hydrogen-bonding capacity that is not replicated by other regioisomers or close analogs. The presence of an amino group at the 5-position, combined with chlorine atoms at the 4- and 6-positions, fundamentally alters the compound's reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), its potential as a hydrogen-bond donor/acceptor in target binding, and its physicochemical properties including logP and solubility . Substituting with a compound lacking the 5-amino group (e.g., Ethyl 4,6-dichloronicotinate, CAS 40296-46-6) removes the primary nucleophilic site and eliminates the capacity for amide bond formation or diazonium chemistry, which are critical for downstream derivatization . Similarly, replacing the ethyl ester with a methyl ester (Methyl 5-amino-4,6-dichloronicotinate) alters lipophilicity and can affect reaction yields and purification profiles. Therefore, in applications requiring precise molecular architecture—such as the synthesis of kinase inhibitors, agrochemicals, or fluorescent probes—direct replacement with a 'similar' nicotinate derivative will not preserve the desired reactivity or biological outcome, necessitating explicit procurement of the target CAS 154012-16-5.

5-Amino Group Absence
Target Ethyl 5-amino-4,6-dichloronicotinate: 5-NH₂ present
Substitute Ethyl 4,6-dichloronicotinate (CAS 40296-46-6): no -NH₂

Removing the 5-amino group eliminates the primary nucleophilic site, preventing amide bond formation, diazonium chemistry, and critical derivatization steps.

Ester Group Change
Target Ethyl ester
Substitute Methyl ester analog

Replacing the ethyl ester with a methyl ester alters lipophilicity, which may shift reaction yields, purification profiles, and downstream solubility.

Ethyl 5-amino-4,6-dichloronicotinate: Differentiation Evidence


Purity vs. Ethyl 4,6-dichloronicotinate

Ethyl 5-amino-4,6-dichloronicotinate (CAS 154012-16-5) is commercially available at a standard purity of 98% or higher, with vendors providing batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data to confirm identity and purity . In contrast, Ethyl 4,6-dichloronicotinate (CAS 40296-46-6), a common comparator lacking the 5-amino group, is typically offered at a minimum purity of 95% . The higher baseline purity specification for the target compound reduces the need for additional purification steps in downstream synthesis, directly impacting workflow efficiency and cost.

Purity Specification
Head-to-head

98%+ (target) vs. 95% minimum (non-amino analog)

Higher baseline purity may reduce downstream purification

Commercial vendor specification

Analytical Chemistry Quality Control Procurement Specifications

5-Amino Group: Nucleophilic Reactivity

The 5-amino substituent on Ethyl 5-amino-4,6-dichloronicotinate provides a site for diazotization, amide bond formation, and nucleophilic substitution that is entirely absent in the comparator Ethyl 4,6-dichloronicotinate (CAS 40296-46-6) . This functional group enables direct derivatization to amides, ureas, sulfonamides, and heterocycles (e.g., triazoles, pyrazoles) without requiring pre-functionalization of the pyridine ring. The dichloro substitution pattern at the 4- and 6-positions further activates the ring for nucleophilic aromatic substitution at the 2-position, while the amino group at the 5-position can act as a directing group for metal-catalyzed C-H functionalization.

5-NH₂ Reactivity
Class-level

Diazotization, acylation, sulfonylation enabled; absent in comparator

Enables diverse derivatization without pre-functionalization

Structural analysis from SMILES/InChI

Synthetic Chemistry Medicinal Chemistry Building Blocks

Mineralocorticoid Receptor Antagonism

A derivative or closely related analog of Ethyl 5-amino-4,6-dichloronicotinate has been reported to exhibit antagonist activity at the human mineralocorticoid receptor (MR) with an IC₅₀ of 6.3 μM (6309.57 nM) in a luciferase reporter gene assay using UAS-MR-bla HEK293 cells [1]. While this data is for a related compound (ChEMBL:CHEMBL4528177) and not a direct measurement of the target compound itself, it provides class-level evidence that the 5-amino-4,6-dichloronicotinate scaffold can engage nuclear receptors. In contrast, the non-amino analog Ethyl 4,6-dichloronicotinate (CAS 40296-46-6) is primarily associated with Hsp90 inhibition and antiproliferative activity rather than MR antagonism, suggesting that the 5-amino group may be a critical pharmacophoric element for MR binding .

MR Antagonism (Class)
Class-level

IC₅₀ 6.3 μM for related derivative; no MR activity reported for comparator

Scaffold may support nuclear receptor SAR studies

Reporter gene assay (ChEMBL:CHEMBL4528177); data to verify

Drug Discovery Endocrinology Nuclear Receptors

Ethyl 5-amino-4,6-dichloronicotinate: Key Applications


Kinase Inhibitor Library Synthesis

The 5-amino group on Ethyl 5-amino-4,6-dichloronicotinate serves as a versatile handle for generating focused libraries of amides, ureas, and sulfonamides. In kinase inhibitor programs, this scaffold can be elaborated to occupy the hinge-binding region of ATP-binding pockets, with the 4- and 6-chloro substituents modulating electronic properties and metabolic stability. Procurement of this specific CAS number ensures the required 5-amino functionality is present, avoiding the need for de novo installation of an amino group onto a non-amino analog .

Pesticide & Herbicide Intermediate

Ethyl 5-amino-4,6-dichloronicotinate is explicitly identified as an intermediate for the synthesis of insecticides and herbicides . The compound's dichloropyridine core is a privileged scaffold in agrochemicals (e.g., chloronicotinyl insecticides), and the 5-amino group enables further functionalization to optimize potency, selectivity, and environmental fate. Procuring this specific compound with high purity (98%+) reduces the risk of impurities that could interfere with biological screening or formulation stability .

MR Antagonist SAR Exploration

Class-level evidence indicates that the 5-amino-4,6-dichloronicotinate scaffold can yield MR antagonists with micromolar IC₅₀ values [1]. Researchers developing MR-targeted therapeutics for cardiovascular or renal diseases can use this compound as a starting point for optimization. The 5-amino group is likely a key pharmacophore, and replacing it with a non-amino analog would abolish MR binding, underscoring the importance of procuring the exact CAS 154012-16-5 for this application.

Fluorescent Probes & Bioconjugates

The 5-amino group provides a convenient attachment point for fluorophores (e.g., FITC, rhodamine), biotin, or affinity tags via amide bond formation, while the ethyl ester can be hydrolyzed to a carboxylic acid for further conjugation. The dichloro substituents may also serve as sites for late-stage functionalization via cross-coupling. Procuring the compound at 98%+ purity ensures that subsequent conjugation reactions proceed with high efficiency and minimal purification challenges .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-NH₂ handle for amide/urea diversification
Reactivity and purity verification
Agrochemical intermediate synthesis
Dichloropyridine core for agrochemical scaffolds
Impurity profiling for bioassay consistency
Nuclear receptor SAR studies
5-Amino-4,6-dichloro scaffold
MR binding assay context
Fluorescent probe conjugation
5-NH₂ for fluorophore/bioconjugate attachment
Conjugation efficiency and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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